Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester is an organophosphorus compound that features a phosphonic acid group bonded to an amino-substituted bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate bromophenylamine derivative. One common method is the Kabachnik-Fields reaction, where diethyl phosphite reacts with an imine formed from the condensation of 4-bromobenzaldehyde and an amine . The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The selective esterification of phosphonic acids using alkyl orthoesters has also been reported as an efficient method for producing diethyl esters .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphonates.
Scientific Research Applications
Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: It is used in the production of herbicides, flame retardants, and plasticizers.
Mechanism of Action
The mechanism of action of phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and proteins. The phosphonic acid group can form strong bonds with metal ions and active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromophenyl group can also participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, [(4-bromobutoxy)methyl]-, diethyl ester
- (4-Bromophenyl)phosphonic acid
- Amino phosphonates
Uniqueness
Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester is unique due to the presence of both an amino group and a bromophenyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
189180-13-0 |
---|---|
Molecular Formula |
C11H17BrNO3P |
Molecular Weight |
322.13 g/mol |
IUPAC Name |
(4-bromophenyl)-diethoxyphosphorylmethanamine |
InChI |
InChI=1S/C11H17BrNO3P/c1-3-15-17(14,16-4-2)11(13)9-5-7-10(12)8-6-9/h5-8,11H,3-4,13H2,1-2H3 |
InChI Key |
LJYDSUWZTSXUKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)Br)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.